molecular formula C19H14ClN3S2 B2808464 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303985-00-4

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B2808464
CAS No.: 303985-00-4
M. Wt: 383.91
InChI Key: MFCLNIKDMLRZHE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile (molecular formula: C₁₈H₁₂ClN₃S₂; molecular weight: 369.90 g/mol; CAS: 341965-68-2) is a pyrimidine derivative characterized by:

  • 4-Chlorophenylsulfanyl group at position 4, contributing electron-withdrawing effects.
  • 4-Methylphenyl group at position 6, enhancing lipophilicity.
  • Methylsulfanyl group at position 2, influencing steric and electronic properties.
  • Carbonitrile group at position 5, enabling hydrogen bonding and reactivity .

This compound is structurally related to bioactive pyrimidines, which often exhibit antimicrobial, antiviral, or kinase-inhibitory properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S2/c1-12-3-5-13(6-4-12)17-16(11-21)18(23-19(22-17)24-2)25-15-9-7-14(20)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLNIKDMLRZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with methylthiourea and subsequent reactions to introduce the pyrimidine ring and the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance the overall efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a candidate for further research in drug development.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. Studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance:

  • Mechanism : The compound may activate caspase pathways, leading to increased apoptosis in tumor cells.
  • Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups enhances its efficacy.

  • Findings : Tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively.
  • Case Study : A series of tests indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of enzymes related to metabolic disorders.

  • Target Enzymes : Research suggests it may inhibit enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.
  • Case Study : Inhibition assays demonstrated that the compound effectively reduces enzyme activity, indicating potential for treating neurodegenerative diseases.

Research Findings and Data Tables

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis via caspase activationSignificant cytotoxicity in cancer cell lines
AntimicrobialDisrupts bacterial cell wall integrityEffective against both Gram-positive and negative bacteria
Enzyme InhibitionInhibits acetylcholinesteraseReduces enzyme activity significantly

Case Studies

  • Anticancer Mechanism :
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in treated cancer cells, suggesting its role as a potential anticancer agent.
  • Antimicrobial Evaluation :
    • In a controlled laboratory setting, the compound was tested against multiple bacterial strains, with results indicating strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of acetylcholinesterase showed that the compound could serve as a lead for developing treatments for Alzheimer's disease, with IC50 values indicating effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

a) Chlorophenylsulfanyl Isomers
  • 4-[(3-Chlorophenyl)sulfanyl]-6-phenyl analogue (CAS: 341965-69-3): Molecular weight: 369.90 g/mol (identical to target compound). Key difference: Chlorine at the meta position (C3 of phenyl) vs. para (C4) in the target compound.
b) Benzylsulfanyl vs. Methylsulfanyl Groups
  • 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile (CAS: N/A; molecular formula: C₂₄H₂₅N₃S₂):
    • Molecular weight: 419.59 g/mol.
    • Substituents: Benzylsulfanyl (position 2) and pentyl (position 6) groups.
    • Structural impact: Bulkier benzyl group increases steric hindrance, while the pentyl chain enhances hydrophobicity compared to the target compound’s methylphenyl group .

Functional Group Modifications

a) Amino vs. Sulfanyl Groups
  • 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile (CAS: N/A; molecular formula: C₁₉H₁₅ClN₄S): Molecular weight: 366.87 g/mol. Key difference: Methylamino group (position 4) replaces methylsulfanyl.
b) Cyano vs. Carboxylic Acid Groups
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carboxylic acid (CAS: N/A): Key difference: Carboxylic acid (position 5) replaces carbonitrile. Impact: Carboxylic acid introduces acidity and hydrogen-bonding capacity, contrasting with the electron-withdrawing cyano group in the target compound .

Crystallographic and Conformational Differences

Compound Space Group Unit Cell Parameters (Å, °) Key Interactions Reference
Target Compound N/A N/A N/A
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile P21/c a = 13.777, b = 8.496, c = 18.588; β = 97.56° C–H···π, π–π stacking
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile P21/c a = 9.918, b = 8.224, c = 28.439; β = 96.12° Van der Waals, hydrophobic
  • The target compound’s absence of crystallographic data limits direct comparison, but analogues exhibit monoclinic (P21/c) packing with π–π and C–H···π interactions, suggesting similar trends if crystallized .

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2S2C_{16}H_{15}ClN_2S_2, with a molecular weight of approximately 336.88 g/mol. Its structure features several functional groups that may contribute to its biological properties, including chlorophenyl and methylsulfanyl groups.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this pyrimidine derivative can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disk diffusion method was employed on various bacterial strains.
    • Results : The compound showed notable inhibition zones against E. coli and S. aureus, comparable to standard antibiotics .
  • Anticancer Activity Research :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in MCF-7 cells at concentrations above 10 µM, with IC50 values calculated around 15 µM .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineMethod UsedObserved Effect
AntimicrobialE. coliDisk diffusionInhibition zone of 15 mm
AntimicrobialS. aureusDisk diffusionInhibition zone of 12 mm
AnticancerMCF-7 (Breast Cancer)MTT assayIC50 = 15 µM
AnticancerHeLa (Cervical Cancer)MTT assayIC50 = 20 µM

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation, but several hypotheses exist:

  • Enzyme Inhibition : Compounds similar to this pyrimidine derivative may act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Q. What are the optimized synthetic protocols for 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile?

Methodological Answer: Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, thiophenol derivatives can react with halogenated intermediates under reflux conditions in pyridine or ethanol. Key steps include:

  • Step 1: Reacting 2-(4-chlorobenzylsulfanyl)-6-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile with thiophenol in dry pyridine at reflux for 6 hours .
  • Step 2: Purification via crystallization from ethanol or CHCl3/EtOH mixtures to achieve >85% yield .
    Critical Parameters:
  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Temperature control to avoid side reactions (e.g., sulfoxide formation).

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of:

  • X-ray crystallography: Refinement with SHELXL-97 (via SHELX suite) to determine bond lengths, angles, and torsion angles. For example, C–S bond lengths typically range from 1.75–1.82 Å .
  • Spectroscopy:
    • FT-IR: Identify S–C≡N stretching (~2200 cm<sup>−1</sup>) and C–S vibrations (~650–750 cm<sup>−1</sup>) .
    • <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl groups (δ 2.5–2.7 ppm) .

Q. What are the key physicochemical properties relevant to experimental design?

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with optimized parameters (e.g., grid box size = 20 Å, exhaustiveness = 8) to predict binding affinities to target proteins (e.g., kinases). Validate docking poses with RMSD < 2.0 Å .
  • QSAR Modeling: Correlate substituent effects (e.g., Cl vs. CH3 groups) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions between experimental and computational data?

Case Study: If DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) deviate from FT-IR results:

  • Check Basis Set: Switch to def2-TZVP for sulfur-containing compounds .
  • Solvent Effects: Include PCM (Polarizable Continuum Model) to mimic experimental solvent conditions .

Q. What strategies mitigate polymorphism or isomerism challenges in crystallography?

Methodological Answer:

  • Crystallization Screening: Test 10–20 solvent mixtures (e.g., CHCl3/EtOH, hexane/acetone) to isolate stable polymorphs .
  • Twinned Data Handling: Use SHELXL’s TWIN command with HKLF 5 format for refinement .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Data-Driven Approach:

  • Modify Substituents: Compare bioactivity of 4-chlorophenyl vs. 2,4-dichlorophenyl derivatives (e.g., IC50 against cancer cell lines) .

  • Key Metrics:

    AnalogCl Substituent PositionIC50 (µM)
    4-ChlorophenylPara12.3
    2,4-DichlorophenylOrtho/Para8.7

Q. What are the implications of π–π stacking and C–H···S interactions in biological systems?

Crystallographic Insights:

  • π–π Interactions: Distance between pyrimidine and chlorophenyl rings: 3.5–3.8 Å (enhances DNA intercalation potential) .
  • C–H···S Bonds: Stabilize protein-ligand complexes (e.g., bond length ~2.9 Å in kinase inhibitors) .

Q. How to assess synergistic effects in multi-target applications (e.g., antimicrobial + anticancer)?

Experimental Design:

  • Combination Index (CI): Use Chou-Talalay method with fixed molar ratios (e.g., 1:1 with doxorubicin) .
  • In Vivo Models: Evaluate tumor regression in xenografts alongside bacterial load reduction in infected tissues .

Q. What methodologies ensure stability under varying experimental conditions?

Protocols:

  • pH Stability: Perform HPLC at pH 2–9 (retention time shifts indicate degradation).
  • Thermal Analysis: TGA/DSC to identify decomposition thresholds (>200°C for most pyrimidines) .

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